(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
Description
(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand featuring a benzyl substituent at the 4-position and a pyridin-2-yl group at the 2-position of the oxazoline ring. Its molecular formula is C₁₅H₁₄N₂O (MW: 238.29 g/mol), and it is widely employed in asymmetric catalysis due to its ability to coordinate transition metals like nickel, palladium, and cobalt, enabling enantioselective transformations . The compound’s stereochemical rigidity and tunable electronic properties make it valuable in reactions such as conjugate additions and polymerizations .
Properties
IUPAC Name |
(4S)-4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASQLQVBBTNJT-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable α-bromoketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the dihydrooxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to other functional groups.
Substitution: The benzyl and pyridin-2-yl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Variations
Chiral oxazoline ligands are modular, with substituents on the oxazoline ring and pyridine moiety dictating their catalytic performance. Below is a comparative analysis of key analogs:
Table 1: Comparative Data of Chiral Oxazoline Ligands
Catalytic Performance
- Electronic Effects : The CF₃-substituted derivative (MW: 306.28) exhibits stronger electron-withdrawing properties, improving catalytic activity in reactions requiring electrophilic metal centers .
- Steric Effects : The tert-butyl group in (S)-t-BuPyOx creates significant steric bulk, favoring enantioselectivity in palladium-catalyzed conjugate additions . The benzyl group offers moderate steric hindrance, balancing activity and selectivity in cobalt-mediated polymerizations .
- Aromatic Interactions: Compounds with extended π-systems (e.g., quinoline or 6-phenylpyridyl) enhance substrate binding via π-π stacking, critical for asymmetric induction .
Physicochemical Properties
- Optical Rotation : The benzyl derivative shows [α]²⁵_D = −20.30 (c 0.109, CH₂Cl₂), while tert-butyl analogs exhibit higher optical purity due to rigid stereochemistry .
- Stability : CF₃-substituted ligands require cold storage (2–8°C) to prevent decomposition, whereas tert-butyl variants are shelf-stable at room temperature .
Biological Activity
(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound characterized by its unique oxazole ring structure fused with a pyridine moiety. This compound features a benzyl group and is known for its potential biological activities, which are attributed to the reactivity of both the oxazole and pyridine functionalities.
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. The oxazole ring plays a crucial role in the compound's interactions with biological targets, potentially influencing its pharmacological effects.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various compounds found that derivatives of oxazoles demonstrated significant activity against a range of pathogens. For instance, compounds structurally related to this compound exhibited notable effectiveness against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .
Anticancer Properties
In vitro studies have shown that certain oxazole derivatives can inhibit cancer cell proliferation. For example, specific analogs demonstrated potent efficacy against ovarian cancer xenografts in nude mice, achieving complete tumor growth suppression . This suggests that this compound may possess similar anticancer potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its stereochemistry and the presence of various functional groups. The following table summarizes some compounds with structural similarities and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-4-Isopropyl-2-(3-methylpyridin-2-yl)-4,5-dihydrooxazole | Similar oxazole and pyridine rings | Different stereochemistry affecting activity |
| 6-Methylpyridin-2(1H)-one | Contains a pyridine ring but lacks the oxazole | Known for its role in various synthetic pathways |
| 5-Bromo-3-(pyridin-2-yloxy)benzene | Contains aromatic and heterocyclic components | Exhibits distinct reactivity patterns due to bromine |
Study 1: Antimicrobial Activity
In a screening study, derivatives of oxazoles were evaluated for their antimicrobial activity at varying concentrations. The results indicated that certain compounds exhibited significant inhibition against C. albicans compared to standard treatments like nystatin .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of related compounds. It was found that specific oxazoles could suppress tumor growth in animal models significantly. This highlights the potential of this compound as a candidate for further development in cancer therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
